5-(Difluoromethoxy)-2-methoxyaniline

Description

Fundamental Molecular Framework

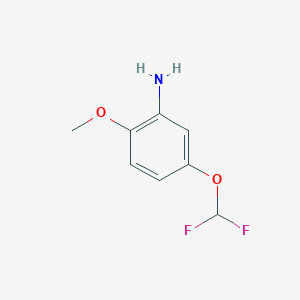

The molecular architecture of 5-(difluoromethoxy)-2-methoxyaniline is built upon a benzene ring scaffold with three distinct substituents: an amino group at position 1, a methoxy group at position 2, and a difluoromethoxy group at position 5. The molecular formula C₈H₉F₂NO₂ indicates a molecular weight of 189.16 g/mol, consistent with related difluoromethoxy-substituted anilines found in chemical databases. The compound exhibits a meta-relationship between the two oxygen-containing substituents, creating an asymmetric substitution pattern that influences both electronic distribution and conformational preferences.

The amino group serves as the primary electron-donating substituent, significantly affecting the electronic properties of the aromatic ring. The nitrogen atom adopts sp² hybridization, allowing for conjugation with the benzene π-system and contributing to the overall planarity of the molecule. The two methoxy-containing substituents introduce additional electron-donating character through resonance effects, while the fluorine atoms in the difluoromethoxy group provide electron-withdrawing properties through their high electronegativity. This creates a complex electronic environment with competing donating and withdrawing effects across the aromatic system.

Intramolecular Bonding Interactions

The difluoromethoxy group (-OCF₂H) represents a particularly interesting structural feature, as it combines the electron-donating oxygen atom with the highly electronegative fluorine atoms. Research on related compounds has shown that difluoromethoxy groups can participate in unique intramolecular interactions due to the polarized carbon-fluorine bonds. The carbon-fluorine bond lengths are typically shorter than carbon-hydrogen bonds, and the fluorine atoms can engage in weak electrostatic interactions with other electronegative centers within the molecule.

The methoxy group at position 2 creates the potential for intramolecular hydrogen bonding with the adjacent amino group. Studies on similar methoxyaniline derivatives have demonstrated that such interactions can significantly influence molecular conformation and stability. The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor for one of the amino hydrogen atoms, forming a five-membered intramolecular ring structure that stabilizes specific conformational arrangements.

Properties

IUPAC Name |

5-(difluoromethoxy)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-7-3-2-5(4-6(7)11)13-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHQYLORQOOAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 3,5-Dichlorophenol Derivatives

One efficient route to related difluoromethoxy-substituted anilines involves starting from commercially available 3,5-dichlorophenol. This precursor undergoes nitration to produce nitro derivatives, which are then converted to the difluoromethoxy analogs.

Nitration and Isolation : Nitration with sodium nitrite in sulfuric acid and water at reflux yields a mixture of 2- and 4-nitro isomers. The desired 4-nitro isomer can be isolated by selective crystallization with yields around 25%.

Difluoromethoxylation : Reaction of the nitro compound with methyl difluorochloroacetate in DMF using potassium carbonate as a base yields 1,3-dichloro-5-(difluoromethoxy)-2-nitrobenzene with a 72% yield.

Reduction to Aniline : Hydrogenation over palladium catalysts converts the nitro group to the amino group, furnishing the difluoromethoxy-substituted aniline intermediate.

This route is notable for its efficiency and scalability, as demonstrated in the synthesis of pharmaceutical intermediates such as BMS-665053.

Amidation and Further Functionalization

In related synthetic schemes, amidation reactions are employed to attach various amine-containing moieties to ester intermediates bearing the difluoromethoxy group.

Amidation : Ester derivatives of difluoromethoxy-substituted aromatic compounds are reacted with amines in dry solvents such as DMF or toluene at elevated temperatures (~100 °C), yielding amide products with yields ranging from 34% to 72%.

Avoidance of Side Reactions : In the presence of certain amines, DMF can cause formylation side reactions. This is circumvented by conducting reactions in toluene, which improves yields and selectivity.

Hydrocarbon Chain Modifications : By introducing different hydrocarbon linkers between the amide and aromatic ring, derivatives with varied biological activities can be synthesized.

Data Table Summarizing Key Preparation Parameters

Research Findings and Optimization Notes

Solvent Choice : DMF is commonly used but can cause side reactions such as formylation with certain amines. Toluene is preferred to improve yields and reduce side products.

Temperature Control : Elevated temperatures (~100 °C) are necessary for amidation reactions to proceed efficiently.

Purification Techniques : Silica gel flash chromatography and recrystallization are standard for isolating pure products.

Yield Variability : Yields vary depending on the substituents on the amines and the reaction conditions, ranging from moderate (34%) to good (72%).

Scalability : The synthetic routes, especially those starting from 3,5-dichlorophenol, have been successfully scaled up for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in the pharmaceutical industry for its potential as a drug candidate. Fluorinated compounds, including 5-(Difluoromethoxy)-2-methoxyaniline, often exhibit enhanced metabolic stability and altered biological profiles, making them valuable in drug development. Research indicates that derivatives of this compound may serve as intermediates in synthesizing various pharmaceuticals, including:

- Pantoprazole : An important medication for gastroesophageal reflux disease, where this compound can act as a precursor in its synthesis.

- Anticancer Agents : Studies have shown that similar fluorinated compounds can exhibit significant antitumor activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Study: Anticancer Activity

A recent study evaluated the anticancer efficacy of a related compound through the National Cancer Institute’s Developmental Therapeutics Program. The compound displayed notable cytotoxic effects against human tumor cells, indicating the potential for further exploration of this compound in cancer therapeutics .

Agricultural Applications

The difluoromethoxy motif is also prevalent in agricultural chemicals, particularly in the development of pesticides and herbicides. For instance, compounds with similar structures have been utilized in products like Flucythrinate, which is known for its effectiveness against various pests. The ability of this compound to influence biological systems makes it a candidate for further research in agrochemical formulations.

Materials Science

In materials science, the unique properties of this compound can be leveraged for developing advanced materials. The compound's characteristics allow it to be utilized in:

- Liquid Crystal Displays (LCDs) : The difluoromethoxy group contributes to the polarity and solubility needed for liquid crystal applications.

- Polymer Chemistry : Its reactivity can be harnessed to synthesize novel polymers with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to effectively reach its target sites. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(Difluoromethoxy)-2-methoxyaniline with structurally analogous compounds, focusing on substituent effects, biological activity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Substituent-Driven Bioactivity

- The difluoromethoxy group in this compound enhances metabolic stability and lipophilicity, critical for its role in antiulcer drug synthesis . In contrast, the ethylsulfonyl group in 5-(Ethylsulfonyl)-2-methoxyaniline is a key pharmacophore for binding to VEGFR2 , a receptor involved in angiogenesis, making it a candidate for antitumor therapies .

- The dichlorobenzimidazole substituent in 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline introduces a bulky aromatic system, likely influencing its binding affinity to kinase enzymes .

Fluorine substitution (e.g., in 5-Nitro-2-fluoroaniline) alters electronic properties and molecular packing, as demonstrated in spectroscopic and docking studies .

Research Findings and Implications

- Synthetic Challenges : The synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline remains underreported despite its significance in VEGFR2 inhibitor development . This contrasts with the well-documented use of this compound in pantoprazole production .

- Fluorine Effects : Comparative studies on fluoroaniline isomers (e.g., 5-Nitro-2-fluoroaniline) reveal that fluorine placement significantly impacts molecular dipole moments and hydrogen-bonding interactions, which could guide the design of future derivatives .

- Byproduct Management : The sulfone impurity in this compound synthesis highlights the need for precise reaction control, a concern less prominent in compounds with pre-oxidized substituents like sulfonyl groups .

Biological Activity

5-(Difluoromethoxy)-2-methoxyaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including two methoxy groups and a difluoromethoxy group. This article explores its biological activity, including its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10F2N1O3. The presence of the difluoromethoxy group enhances the compound's polarity and hydrogen bonding potential, which can influence its reactivity and solubility in various solvents. The unique arrangement of substituents on the aromatic ring may also affect its biological properties.

Pharmacological Applications

This compound has been studied for various biological activities, particularly in the field of pharmaceuticals. Its structural similarities to other fluorinated compounds suggest enhanced metabolic stability and altered biological profiles, making it a candidate for drug development targeting neurological conditions and cancer therapies.

Key Findings from Research

-

Antiproliferative Activity :

- In studies evaluating antiproliferative effects against human cancer cell lines (e.g., DU145 prostate cancer, HeLa cervical cancer, A549 lung adenocarcinoma), compounds similar to this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

- The incorporation of methoxy groups has been shown to enhance the potency of certain compounds against topoisomerase II (TopoII), a target for many anticancer drugs .

-

Mechanism of Action :

- The compound acts as a TopoII poison, disrupting the enzyme's function and leading to DNA damage in cancer cells. This mechanism is critical for its antiproliferative effects .

- Molecular docking studies suggest that this compound binds effectively to the TopoII/DNA cleavage site, stabilizing the inhibited conformation necessary for its activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Difluoromethoxy)aniline | Difluoromethoxy group on para position | More common in pharmaceuticals |

| 2-(Methoxy)aniline | Single methoxy group | Simpler structure, less reactive |

| 3-(Difluoromethoxy)aniline | Difluoromethoxy group on meta position | Different reactivity patterns |

| This compound | Dual methoxy groups and fluorinated structure | Potentially enhanced biological activity |

This table highlights how this compound's dual methoxy groups and fluorinated structure may confer unique properties not found in simpler analogs.

Case Studies

Research has indicated that fluorinated compounds, including derivatives like this compound, often exhibit improved pharmacokinetic profiles. For instance:

- Study on Fluoroanisoles : A case study demonstrated that fluoroanisoles display distinct conformational preferences that enhance their biological activity compared to non-fluorinated counterparts .

- Topoisomerase Inhibition : Another study highlighted that specific modifications in similar compounds led to significant increases in inhibitory potency against TopoII, emphasizing the importance of structural variations .

Q & A

Q. Advanced

- HPLC with relative retention time (RRT) thresholds : For example, limit impurities like Related Compound C1 (RRT 0.6, F=3.3) to ≤0.102% using C18 columns and gradient elution.

- LC-MS/MS to identify trace byproducts (e.g., overoxidized sulfoxides).

- Forced degradation studies (acid/base/thermal stress) to map degradation pathways. Regulatory guidelines (e.g., USP 35) specify total impurity limits (≤0.5%) .

How do electronic effects of the difluoromethoxy group impact reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing nature of the difluoromethoxy group (-OCF₂H) deactivates the aromatic ring, reducing electrophilic substitution rates. This necessitates optimized catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings. Comparative studies with trifluoromethoxy (-OCF₃) analogs show slower kinetics but improved regioselectivity in nucleophilic substitutions .

What methods mitigate crystal agglomeration during the reactive crystallization of 5-(Difluoromethoxy)-2-mercaptobenzimidazole intermediates?

Q. Advanced

- Additive engineering : Polymers like PVP or surfactants (e.g., Tween-80) reduce agglomeration by modifying crystal surface energy.

- Controlled cooling rates (0.5–1°C/min) to prevent supersaturation spikes.

- Solvent polarity adjustment : Using mixed solvents (e.g., water/acetone) balances nucleation and growth rates. Particle size distribution analysis (via laser diffraction) validates effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.